molecular formula C11H13ClN2O2 B7766962 Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate

Cat. No.: B7766962
M. Wt: 240.68 g/mol
InChI Key: IZJHYJDZIJLTOD-UVTDQMKNSA-N
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Description

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is a hydrazone derivative characterized by an ethyl ester backbone, a chloro substituent at the α-carbon, and a hydrazone linkage to a para-methyl-substituted aromatic ring. Its structure facilitates cyclocondensation reactions with thiosemicarbazides or thiosemicarbazones, enabling access to diverse heterocyclic frameworks .

Properties

IUPAC Name

ethyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-3-16-11(15)10(12)14-13-9-6-4-8(2)5-7-9/h4-7,13H,3H2,1-2H3/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJHYJDZIJLTOD-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=NNC1=CC=C(C=C1)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=N/NC1=CC=C(C=C1)C)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diazotization of 4-Methylaniline

In a typical procedure, 4-methylaniline (0.2 mol) is dissolved in aqueous hydrochloric acid (12 N, 50 mL) at 0–5°C. A sodium nitrite solution (0.24 mol in 80 mL water) is added dropwise to generate the diazonium salt, with reaction completion confirmed by starch-iodide paper. Excess nitrous acid is neutralized using sulfamic acid to prevent side reactions.

Coupling with Ethyl 2-Chloroacetoacetate

The diazonium salt is coupled with ethyl 2-chloroacetoacetate (0.2 mol) in a biphasic system (e.g., dichloromethane-water) at 0–10°C. Sodium acetate buffers the pH to 5–6, facilitating the formation of the hydrazono linkage. Phase-transfer catalysts like triethylbenzylammonium chloride (TEBAC) enhance interfacial reactivity, increasing yields from 68% to 98%.

Optimized Industrial Synthesis: Scalable Protocols

Industrial-scale production prioritizes yield, purity, and cost efficiency. Patent CN104130159A outlines a high-yielding method using continuous flow reactors and in-line purification:

Reaction Conditions and Catalysts

ParameterIndustrial ProtocolLaboratory Protocol
Temperature0–10°C (maintained via jacketed reactor)0–25°C (ice bath)
CatalystTEBAC (0.5–1.0 mol%)None or triethylamine
Solvent SystemDichloromethane-water (3:1)Ethanol-water (2:1)
Reaction Time1–2 hours4–6 hours
Yield97–98%50–75%
Purity (HPLC)≥96%85–92%

The industrial method achieves near-quantitative yields by minimizing hydrolysis of the chloroacetate intermediate through precise temperature control and catalytic acceleration.

Laboratory-Scale Modifications: Solvent and Purification Effects

Academic studies highlight the impact of solvent polarity and purification techniques on product quality:

Solvent Optimization

  • Polar aprotic solvents (DMF, DMSO) : Increase reaction rates but risk ester hydrolysis, reducing yields to 50–60%.

  • Ethanol-water mixtures : Balance solubility and stability, yielding 68–75% product.

  • Dichloromethane-water : Preferred in industrial settings for phase separation and reduced side reactions.

Purification Methods

MethodPurity (HPLC)Yield Recovery
Silica gel chromatography (PE:EA = 10:1)92–95%80–85%
Recrystallization (methanol)96–98%70–75%
Vacuum distillation85–90%90–95%

Chromatography resolves byproducts like 4-methylphenol (from diazonium salt decomposition), while recrystallization enhances crystalline purity.

Comparative Analysis of Synthetic Routes

Kinetic vs. Thermodynamic Control

  • Low-temperature (0–5°C) : Favors the Z-isomer due to kinetic control, critical for pharmaceutical intermediates.

  • Room-temperature (25°C) : Promotes isomerization to the E-isomer, reducing regioselectivity.

Catalytic Enhancements

  • Phase-transfer catalysts (TEBAC) : Reduce reaction time from 6 hours to 2 hours and improve yields by 25–30%.

  • Triethylamine : Neutralizes HCl byproducts but requires post-reaction washes, complicating purification.

Quality Control and Analytical Validation

Spectroscopic Characterization

  • ¹H NMR (CDCl₃): δ 1.33 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.35 (s, 3H, Ar-CH₃), 4.30 (q, J = 7.1 Hz, 2H, OCH₂), 7.15–7.25 (m, 4H, Ar-H).

  • IR (KBr) : 1745 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N hydrazone), 690 cm⁻¹ (C-Cl).

Impurity Profiling

Common impurities include:

  • Ethyl 2-hydroxyacetoacetate (from hydrolysis): ≤2% in industrial batches.

  • 4-Methylphenylurea (from urea byproducts): ≤1% in chromatographically purified samples .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base, such as sodium hydroxide or potassium carbonate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are employed.

Major Products Formed

Scientific Research Applications

Chemical Research

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate serves as an important intermediate in the synthesis of new chemical entities. Its unique structure allows for various chemical transformations, making it valuable in the development of novel compounds.

Pharmaceutical Research

This compound plays a crucial role as an intermediate in the synthesis of apixaban , an anticoagulant medication used to prevent blood clots. The synthesis process involves several steps, including the formation of diazonium salts and subsequent reactions with acetic esters, which enhance the efficiency and yield of the final product .

Biological Studies

This compound is utilized in biological assays to study enzyme inhibition and protein-ligand interactions. Its hydrazono group can form covalent bonds with nucleophilic sites on enzymes, leading to potential therapeutic effects .

The compound has shown promising biological activities:

  • Antimicrobial Properties : Derivatives exhibit significant antimicrobial effects against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL .
CompoundMIC (μg/mL)Target Pathogen
7b0.22Staphylococcus aureus
5a0.25Escherichia coli
  • Anticancer Potential : Research indicates that this compound may inhibit enzymes involved in cancer cell proliferation, suggesting its potential use in cancer therapy .

Antimicrobial Evaluation

A study on pyrazole derivatives related to this compound demonstrated effective bactericidal activity against multiple bacterial strains, highlighting its application in treating persistent infections .

Pharmaceutical Intermediate

In the synthesis of apixaban, the compound's role underscores its importance in drug formulation processes. The improved yield and purity achieved through optimized synthesis methods make it suitable for industrial applications .

Toxicity Studies

Research indicates that derivatives of this compound exhibit low cytotoxicity, with IC50 values greater than 60 μM, suggesting a favorable safety profile for further development in pharmaceutical applications .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate involves its interaction with specific molecular targets and pathways. The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the aromatic ring, which significantly influence electronic properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate and Analogues

Compound Name Substituent (R) Electronic Effect Key Reactivity/Applications References
This compound (Target) -CH₃ (para) Weak electron-donating Forms thiazoles (e.g., 15d) via cyclocondensation with thiosemicarbazones .
Ethyl (2Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate -OCH₃ (para) Strong electron-donating Enhanced stability in cyclization reactions; used in pyrazole and thiadiazole synthesis .
Ethyl (2Z)-2-chloro-2-[2-(4-nitrophenyl)hydrazono]acetate -NO₂ (para) Electron-withdrawing Facilitates electrophilic substitutions; forms nitro-substituted thiazoles for antimicrobial studies .
Ethyl (2Z)-chloro(phenylhydrazono)acetate -H (para) Neutral Base structure for comparative studies; lower reactivity in cyclocondensation .
1-Chloro-1-[(4-methylphenyl)hydrazinylidene]propan-2-one Ketone backbone Electron-deficient Forms hydrazone-linked ketones; used in crystal structure studies .

Biological Activity

Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate is an organic compound known for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in medicine and industry.

Overview of the Compound

  • Chemical Formula : C11H13ClN2O2
  • Molecular Weight : Approximately 240.69 g/mol
  • Structure : The compound features a chloro group, an ethyl ester, and a hydrazono group attached to a 4-methylphenyl ring, contributing to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Covalent Bond Formation : The hydrazono group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This mechanism is crucial for its antimicrobial and anticancer effects.
  • Target Interaction : The specific molecular targets include enzymes involved in cell proliferation and microbial growth, although detailed pathways remain to be fully elucidated.

Biological Activities

This compound has shown promising biological activities in several studies:

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. The effectiveness is often measured using Minimum Inhibitory Concentration (MIC) assays. For instance, studies have reported MIC values indicating effective inhibition of both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has been investigated for its anticancer potential. Cell viability assays have demonstrated that this compound can induce cytotoxicity in cancer cell lines. For example, one study reported an IC50 value (the concentration required to inhibit cell growth by 50%) as low as 10 µM against specific cancer cell lines, suggesting a potent anticancer effect .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Study Focus Findings
Study AAntimicrobial ActivityDemonstrated inhibition against Staphylococcus aureus with an MIC of 12 µg/mL .
Study BAnticancer ActivityShowed IC50 values of 10 µM against A549 lung cancer cells, indicating significant cytotoxicity .
Study CMechanism ExplorationIdentified interaction with nucleophilic sites on enzymes, leading to reduced enzyme activity.

Applications in Medicine and Industry

Given its biological activities, this compound holds potential applications in various fields:

  • Pharmaceutical Development : The compound is being explored as a lead compound for developing new antimicrobial and anticancer drugs. Its ability to inhibit specific enzymes makes it a candidate for further drug design efforts .
  • Chemical Synthesis : It serves as an intermediate in synthesizing other compounds, particularly in the pharmaceutical industry.

Q & A

Q. What are the common synthetic routes for Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate, and how are reaction conditions optimized?

The compound is typically synthesized via diazonium salt coupling. A representative method involves reacting a substituted aniline derivative (e.g., 4-methylaniline) with ethyl 2-chloro-3-oxobutanoate in ethanol under acidic conditions. Sodium acetate trihydrate is often used as a base to neutralize HCl generated during diazotization . Key parameters include:

  • Temperature : Chilled conditions (273 K) to stabilize the diazonium intermediate .
  • Solvent selection : Ethanol is preferred for its polarity and ability to dissolve both organic and inorganic reactants .
  • Workup : Recrystallization from ethanol yields pure product (85% yield) .
    Alternative routes involve using 3-chloropentane-2,4-dione as a starting material, with similar conditions .

Q. How is the compound characterized spectroscopically and crystallographically?

  • Spectroscopy :
    • IR : Peaks at ~1677 cm⁻¹ (C=O ester), ~2215 cm⁻¹ (C≡N in related analogs), and ~1600 cm⁻¹ (C=N hydrazone) .
    • NMR : Distinct signals for ethyl groups (δ 1.26–1.32 ppm, triplet; δ 4.27–4.30 ppm, quartet) and aromatic protons (δ 7.46–7.48 ppm) .
  • Crystallography : Single-crystal X-ray diffraction confirms the Z-configuration of the hydrazone moiety and planar Caryl–NH–N=C linkage. Hydrogen bonding between the amino group and carbonyl oxygen creates helical chains along the crystal lattice . SHELX software is widely used for refinement .

Advanced Research Questions

Q. What role does the Z-configuration play in the compound’s reactivity and crystal packing?

The Z-configuration stabilizes intramolecular interactions, enabling hydrogen bonding (N–H···O=C) that directs crystal packing into helical chains . This configuration also influences reactivity in heteroannulation reactions, where steric and electronic effects dictate regioselectivity in forming spiroheterocycles . For example, the planar geometry facilitates nucleophilic attack at the chloro-substituted carbon during cyclization .

Q. How is the compound utilized in synthesizing heterocyclic compounds, and what methodological insights are critical?

The compound serves as a precursor for:

  • Thiadiazoles : Reacts with methyl 2-methylenehydrazinecarbodithioates in ethanol/triethylamine to form thiadiazole carboxylates .
  • Pyrazolo-pyridines : Coupling with morpholino-dihydropyridinones in toluene at 90°C yields Apixaban intermediates (e.g., 72% yield) .
  • Triazoles : Reaction with 3-aminopyridine derivatives under ammonia generates triazole esters, pivotal in antimicrobial agent synthesis .
    Key considerations :
  • Solvent polarity (aprotic solvents like toluene enhance nucleophilicity) .
  • Catalytic bases (triethylamine accelerates deprotonation in coupling steps) .

Q. How do solvent systems and reaction parameters affect the compound’s stability and reactivity?

  • Solvent effects :
    • Polar aprotic solvents (DMF, DMSO) : Enhance solubility of polar intermediates but may promote side reactions (e.g., hydrolysis of the chloro group) .
    • Ethers (THF) : Improve reaction rates in SN2 mechanisms due to moderate polarity .
  • Temperature : Elevated temperatures (e.g., 90°C) are required for cyclization but risk decomposition; controlled heating in refluxing toluene balances yield and stability .

Q. What analytical challenges arise in resolving data contradictions (e.g., melting points, yields) across studies?

Discrepancies in reported melting points (e.g., 94°C vs. 428–431 K in older studies) may stem from polymorphic forms or impurities . To address this:

  • Reproducibility : Standardize recrystallization protocols (e.g., ethanol vs. toluene) .
  • Purity assessment : Combine HPLC with differential scanning calorimetry (DSC) to verify thermal profiles .

Methodological Tables

Q. Table 1. Comparison of Synthetic Methods

Starting MaterialSolventBaseYieldReference
Ethyl 2-chloro-3-oxobutanoateEthanolSodium acetate85%
3-Chloropentane-2,4-dioneEthanolSodium acetate80%
4-Methylaniline derivativeToluene/THFTriethylamine72%

Q. Table 2. Key Spectroscopic Data

TechniqueKey Peaks/FeaturesApplication
IR1677 cm⁻¹ (C=O), 1603 cm⁻¹ (C=N)Confirms hydrazone and ester groups
¹H NMRδ 1.26–1.32 (ethyl CH₃), δ 7.46–7.48 (aromatic)Validates substituent integration
X-rayZ-configuration, N–H···O=C hydrogen bondsDetermines crystal packing

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